Methyl 2-chloro-6-iodobenzoate
Description
Nomenclature and Chemical Identification
The systematic identification of a chemical compound is crucial for clear communication in scientific literature and research. This involves a standardized name, a unique registry number, and a precise molecular formula.
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The IUPAC name for this compound is methyl 2-chloro-6-iodobenzoate . It is also known by the synonym: 2-Chloro-6-iodo-benzoic acid methyl ester. chembk.com
The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance. cas.org The CAS Registry Number for this compound is 1261559-47-0 . synquestlabs.com This number provides an unambiguous way to identify the compound in databases and literature. cas.org
The molecular formula for this compound is C₈H₆ClIO₂ . chembk.comsynquestlabs.commyskinrecipes.com This formula indicates that each molecule is composed of eight carbon atoms, six hydrogen atoms, one chlorine atom, one iodine atom, and two oxygen atoms.
The structure consists of a benzene (B151609) ring substituted with a methyl ester group (-COOCH₃), a chlorine atom, and an iodine atom at positions 2, and 6 respectively.
Structural Formula:
Chemical Structure Image:
Halogenated benzoate (B1203000) esters are a broad class of compounds studied for various scientific purposes. Research has explored their use in stimulating microbial dechlorination of PCBs, with studies testing compounds like 4-bromobenzoate (B14158574) and 4-iodobenzoate. dss.go.th In the field of flame retardants, tetrabrominated benzoates have been a subject of environmental research. acs.org Furthermore, the enzymatic dihydroxylation of a series of ortho-, meta-, and para-halogen-substituted methyl benzoate esters, including methyl 2-chloro-, methyl 2-bromo-, and methyl 2-iodobenzoates, has been investigated. researchgate.net These related compounds provide a scientific context for the potential research applications and properties of this compound. Other related compounds that appear in chemical supplier catalogs and research include various isomers like methyl 2-chloro-3-iodobenzoate uni.luguidechem.comguidechem.com, methyl 2-chloro-5-iodobenzoate nih.govchembk.com, and derivatives such as methyl 2-amino-5-chloro-3-iodobenzoate. fishersci.no
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-chloro-6-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTZVCICIVVFRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Synthetic Pathways to Methyl 2-chloro-6-iodobenzoate
The creation of this compound is typically achieved by first synthesizing the precursor, 2-chloro-6-iodobenzoic acid, followed by an esterification reaction. This pathway allows for the strategic placement of the chloro and iodo groups before the final ester is formed.
Esterification is a fundamental reaction in organic chemistry where a carboxylic acid reacts with an alcohol to form an ester and water. The most common method for synthesizing this compound from its carboxylic acid precursor is the Fischer esterification.
The direct conversion of 2-chloro-6-iodobenzoic acid to its methyl ester is accomplished by reacting it with methanol (B129727) in the presence of a strong acid catalyst. chemicalbook.comreddit.com This reaction, known as the Fischer esterification, is an equilibrium process. masterorganicchemistry.com To drive the reaction towards the product (the ester), methanol is typically used in large excess, often serving as the solvent for the reaction. masterorganicchemistry.com
The general procedure involves dissolving 2-chloro-6-iodobenzoic acid in methanol, followed by the careful addition of a catalytic amount of a strong acid, such as concentrated sulfuric acid. The mixture is then heated to reflux for several hours to reach equilibrium. chemicalbook.comreddit.com After the reaction is complete, the mixture is cooled, and the product is isolated through a workup procedure. This usually involves pouring the reaction mixture into water, which causes the less soluble ester to separate, followed by extraction with an organic solvent. The organic layer is then washed to remove any remaining acid and dried, and the solvent is evaporated to yield the crude product, which can be further purified by distillation or chromatography. chemicalbook.com
Table 1: Typical Reaction Conditions for Fischer Esterification
| Parameter | Condition | Purpose |
|---|---|---|
| Reactants | 2-chloro-6-iodobenzoic acid, Methanol | Formation of the methyl ester |
| Solvent | Methanol (in excess) | Acts as both reactant and solvent, shifts equilibrium |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Speeds up the reaction |
| Temperature | Reflux | Increases reaction rate |
| Reaction Time | Several hours | To allow the reaction to approach equilibrium |
The role of the acid catalyst in Fischer esterification is crucial. masterorganicchemistry.com Carboxylic acids are not sufficiently electrophilic to be readily attacked by alcohols. The strong acid catalyst, typically sulfuric acid (H₂SO₄) or tosic acid (TsOH), protonates the carbonyl oxygen of the carboxylic acid. masterorganicchemistry.com This protonation significantly increases the electrophilicity of the carbonyl carbon, making it much more susceptible to nucleophilic attack by the alcohol (methanol).
The mechanism involves several equilibrium steps:
Protonation of the carbonyl group. masterorganicchemistry.com
Nucleophilic attack by methanol to form a tetrahedral intermediate. masterorganicchemistry.com
Proton transfer from the attacking alcohol group to one of the hydroxyl groups. masterorganicchemistry.com
Elimination of water as a leaving group, which is facilitated by it being protonated. masterorganicchemistry.com
Deprotonation of the resulting protonated ester to regenerate the acid catalyst and yield the final ester product. masterorganicchemistry.com
While traditional methods rely on strong mineral acids, research into alternative catalysts is ongoing. For instance, heterogeneous catalysts are being explored to simplify product purification and catalyst recycling. One study demonstrated the use of a metal-organic framework, UiO-66-NH₂, as an effective heterogeneous catalyst for the methyl esterification of various fluorinated aromatic carboxylic acids. rsc.org Such advancements could offer more sustainable and efficient routes for ester synthesis in the future.
The synthesis of the key precursor, 2-chloro-6-iodobenzoic acid, requires highly selective halogenation methods. The challenge lies in introducing the chlorine and iodine atoms at the specific ortho positions relative to the carboxylic acid group. This is typically achieved through modern catalytic methods that utilize the directing ability of the carboxyl group.
Achieving the 2,6-disubstituted pattern requires high regioselectivity. Direct C-H activation has emerged as a powerful tool for this purpose. nih.gov For the synthesis of 2-chloro-6-iodobenzoic acid, a plausible route involves starting with 2-chlorobenzoic acid and selectively introducing an iodine atom at the C-6 position.
Recent advancements have shown that palladium (Pd) and iridium (Ir) catalysts are highly effective for ortho-C–H halogenation. nih.govresearchgate.net For instance, an iridium-catalyzed protocol allows for the direct ortho-iodination of a wide range of benzoic acids under mild conditions. researchgate.netacs.orgdiva-portal.org This method uses an iridium complex in a specific solvent, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which enables the C-H iodination using the carboxylic acid moiety as a directing group. researchgate.netdiva-portal.org This approach avoids the need for pre-installing other directing groups and offers high yields and selectivity for the ortho-iodinated product. acs.org
Table 2: Example of a Regioselective C-H Iodination System
| Component | Function | Reference |
|---|---|---|
| Substrate | Benzoic Acid Derivative | researchgate.net |
| Catalyst | Iridium (Ir) Complex | Directs ortho-iodination |
| Iodine Source | N-Iodosuccinimide (NIS) or I₂ | Provides the iodine atom |
| Solvent | HFIP | Crucial for reactivity and selectivity |
| Conditions | Mild temperature, additive-free | High functional group tolerance |
In classical electrophilic aromatic substitution, the substituents already present on the benzene (B151609) ring dictate the position of incoming electrophiles. A carboxyl group (-COOH) is an electron-withdrawing group, which deactivates the ring and typically directs incoming electrophiles to the meta-position. wikipedia.orgyoutube.com A chloro group is also deactivating but is an ortho-, para-director. libretexts.org Therefore, starting with 2-chlorobenzoic acid under standard electrophilic iodination conditions would not be expected to yield the desired 2-chloro-6-iodobenzoic acid in high amounts.
However, in many modern transition-metal-catalyzed reactions, the inherent directing properties of functional groups can be overridden. The carboxylic acid group can function as an effective ortho-directing group. researchgate.netacs.org In the iridium-catalyzed iodination mentioned previously, the reaction proceeds through a mechanism where the iridium catalyst coordinates to the oxygen of the carboxylic acid. This coordination brings the catalyst into close proximity to the ortho C-H bond, facilitating its cleavage and subsequent iodination. researchgate.netdiva-portal.org This chelation-assisted strategy provides excellent control over regioselectivity, making it possible to synthesize highly substituted aromatic compounds like 2-chloro-6-iodobenzoic acid with precision. acs.org
Starting Materials and Precursors
The selection of the initial substrate is a critical decision in the synthetic design. Common strategies involve modifying existing benzoic acid derivatives or building the substitution pattern through multi-step sequences.
A logical, though not widely documented, pathway to this compound could begin with a 2-iodobenzoic acid derivative. The initial and most fundamental step in this sequence is the formation of the methyl ester. Methyl 2-iodobenzoate (B1229623) is readily prepared from 2-iodobenzoic acid via acid-catalyzed esterification with methanol. sigmaaldrich.comchemicalbook.com This is a classic Fischer-Speier esterification, typically carried out by refluxing the carboxylic acid in an excess of methanol with a catalytic amount of a strong mineral acid, such as sulfuric acid. chemicalbook.com
The subsequent step, a regioselective chlorination at the C-6 position (ortho to the iodine), is more challenging. Direct electrophilic aromatic substitution on Methyl 2-iodobenzoate would likely lead to a mixture of products, as the ester and iodo groups direct to different positions. A more controlled introduction of the chlorine atom would require advanced methods, such as directed ortho-metalation, which are not commonly reported for this specific transformation.
Table 1: Example Conditions for Esterification of 2-Iodobenzoic Acid
| Parameter | Condition | Source |
|---|---|---|
| Starting Material | 2-Iodobenzoic acid | chemicalbook.com |
| Reagent | Methanol | chemicalbook.com |
| Catalyst | Concentrated Sulfuric Acid | chemicalbook.com |
| Temperature | 80 °C | chemicalbook.com |
| Reaction Time | 2.5 hours | chemicalbook.com |
| Yield | 99% | chemicalbook.com |
The most direct and efficient route to this compound is the esterification of its corresponding carboxylic acid, 2-chloro-6-iodobenzoic acid. This method simplifies the synthesis to a single, high-yielding final step, provided the acid precursor is available. The transformation is typically achieved through a standard acid-catalyzed esterification.
In a representative procedure analogous to the synthesis of similar esters like methyl 2-chlorobenzoate (B514982), 2-chloro-6-iodobenzoic acid would be dissolved in an excess of methanol, which serves as both the solvent and the reactant. reddit.com A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated under reflux for several hours. The reaction is driven to completion by the large excess of methanol. Following the reaction, a standard workup procedure involving neutralization, extraction with an organic solvent, and purification by distillation or chromatography affords the final product.
Multi-step syntheses starting from readily available precursors like methyl anthranilate (methyl 2-aminobenzoate) offer a versatile approach to constructing highly substituted aromatic rings. These routes often rely on the Sandmeyer reaction, a powerful method for replacing an amino group on an aromatic ring with a variety of substituents, including halogens, via a diazonium salt intermediate. wikipedia.orgorganic-chemistry.org
One plausible pathway could begin with the diazotization of methyl 2-aminobenzoate (B8764639) using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), followed by the introduction of an iodine atom using potassium iodide to form Methyl 2-iodobenzoate. google.com The subsequent regioselective introduction of a chlorine atom at the C-6 position would be the main challenge of this specific sequence.
Alternatively, a more controlled synthesis could start from a precursor where one of the halogens is already in place, such as 2-amino-6-chlorobenzoic acid. The synthesis would proceed via the following key steps:
Esterification: Conversion of 2-amino-6-chlorobenzoic acid to its methyl ester, methyl 2-amino-6-chlorobenzoate.
Diazotization: The amino group of the ester is converted into a diazonium salt using sodium nitrite and a strong acid like HCl at low temperatures (0-5 °C).
Sandmeyer Reaction: The diazonium salt is then treated with a solution of potassium iodide. The diazonium group is displaced by iodine, with the evolution of nitrogen gas, yielding the final product, this compound. masterorganicchemistry.com
This strategy allows for precise control over the substitution pattern, as the positions of the functional groups are established by the choice of the starting material.
Advanced Synthetic Transformations
Modern organic synthesis increasingly employs advanced techniques to improve efficiency, selectivity, and environmental footprint. Methods such as C-H activation and microwave-assisted synthesis represent the cutting edge of these developments.
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, offering a more atom-economical alternative to traditional multi-step methods. The synthesis of 2,6-disubstituted benzoic acid derivatives can be streamlined using this approach.
Specifically, the ortho-iodination of a substituted benzoic acid can be achieved through a carboxylate-directed C-H activation pathway. For instance, 2-chlorobenzoic acid could serve as a substrate for a palladium(II)-catalyzed ortho-iodination to produce 2-chloro-6-iodobenzoic acid, the direct precursor for the target molecule. Research has demonstrated straightforward methods for the Pd(II)-catalyzed ortho-iodination of benzoic acids in aqueous media, using potassium iodide (KI) as the iodine source. This transformation is directed by the carboxyl group, ensuring high regioselectivity for the ortho position. The resulting 2-chloro-6-iodobenzoic acid can then be esterified as described previously.
Microwave-assisted organic synthesis is a well-established technique for accelerating chemical reactions. By using microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, often leading to significantly reduced reaction times, increased product yields, and cleaner reactions compared to conventional heating methods.
While a specific microwave-assisted synthesis for this compound is not prominently featured in the literature, the key transformations involved in its synthesis are amenable to this technology. For example, the acid-catalyzed esterification of 2-chloro-6-iodobenzoic acid with methanol could be performed in a dedicated microwave reactor. This would likely shorten the required reaction time from several hours to mere minutes. Similarly, other steps in multi-step syntheses, such as copper-catalyzed Sandmeyer reactions or C-H activation processes, have been shown to benefit from microwave irradiation, offering a greener and more efficient synthetic alternative.
Optimization of Reaction Conditions
The successful synthesis of this compound hinges on the meticulous optimization of various reaction parameters. These include the choice of catalyst and ligands, the selection of an appropriate solvent, and precise control over temperature, pressure, and reaction time. Such optimization is critical for maximizing yield, minimizing side products, and ensuring the scalability of the process from laboratory to industrial production.
While the primary synthesis of this compound may not directly involve palladium or copper catalysis in the main bond-forming steps of the most common route (ortho-lithiation/carboxylation followed by esterification), these catalysts are paramount in alternative synthetic strategies, such as cross-coupling and halogen exchange reactions.
Palladium Catalysis: In a hypothetical palladium-catalyzed approach to construct the 2-chloro-6-iodobenzene framework, the choice of ligand is crucial. For cross-coupling reactions involving aryl chlorides and iodides, bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition of the aryl halide to the palladium center, which is typically the rate-limiting step. Ligands such as those from the Buchwald biaryl phosphine family (e.g., SPhos, XPhos) have demonstrated effectiveness in promoting the coupling of sterically hindered and electronically deactivated aryl halides. The ligand's steric bulk can also promote the final reductive elimination step, leading to the desired product. The optimization of the palladium-to-ligand ratio is also critical to prevent catalyst deactivation and ensure efficient catalytic turnover.
Copper Catalysis: Copper catalysts are particularly relevant for halogen exchange reactions (an "aromatic Finkelstein reaction"). Should a precursor with a different halogen be more accessible (e.g., 2,6-dichlorobenzoate (B1236402) or 2,6-dibromobenzoate), a copper-catalyzed halogen exchange could be employed to introduce the iodine atom selectively. Research has shown that the addition of diamine ligands, such as N,N'-dimethylethylenediamine, can significantly accelerate copper-catalyzed halogen exchange reactions. mdma.chorganic-chemistry.org The choice of the copper salt (e.g., CuI) and the iodide source (e.g., NaI or KI) also plays a significant role in the reaction's efficiency.
The following table summarizes the general effects of different catalyst systems and ligands on reactions relevant to the synthesis of di-halogenated benzoates.
| Catalyst System | Ligand Type | General Effect on Reaction | Potential Application in Synthesis |
| Palladium(0) complexes | Bulky, electron-rich phosphines (e.g., Buchwald ligands) | Promotes oxidative addition of aryl halides, enhances reductive elimination. | Cross-coupling reactions to form the C-C or C-X bond. |
| Copper(I) salts (e.g., CuI) | Diamines (e.g., N,N'-dimethylethylenediamine) | Accelerates the rate of halogen exchange reactions. | Conversion of a di-chloro or di-bromo precursor to the chloro-iodo derivative. |
The choice of solvent is critical in both the formation of the 2-chloro-6-iodobenzoic acid precursor and its subsequent esterification.
For the ortho-lithiation of a precursor like 1-chloro-3-iodobenzene, ethereal solvents are generally preferred. Tetrahydrofuran (THF) is a common choice as it can effectively solvate the organolithium intermediate. The use of a non-polar co-solvent can sometimes influence the aggregation state of the organolithium reagent and, consequently, its reactivity. For the subsequent carboxylation step, maintaining a solvent that can dissolve the aryllithium intermediate at low temperatures is key to preventing side reactions.
In the Fischer esterification of 2-chloro-6-iodobenzoic acid, the alcohol reactant (methanol) is often used in excess and can serve as the solvent. However, for sterically hindered substrates, a co-solvent may be necessary to ensure solubility of the starting carboxylic acid at the required reaction temperature. The polarity of the solvent can also influence the reaction equilibrium.
The table below outlines the impact of solvent selection on the key reaction steps.
| Reaction Step | Solvent | Rationale and Optimization Considerations |
| Ortho-lithiation | Tetrahydrofuran (THF), Diethyl ether | Ethereal solvents solvate the lithium cation, breaking down organolithium aggregates and increasing reactivity. THF is generally more effective than diethyl ether. |
| Carboxylation | Tetrahydrofuran (THF) | Must maintain solubility of the aryllithium at low temperatures. |
| Fischer Esterification | Methanol (as reactant and solvent) | Using the alcohol in large excess drives the equilibrium towards the ester product. A non-polar co-solvent can be added to aid solubility of the carboxylic acid. |
Precise temperature and pressure control are vital for the successful and safe synthesis of this compound.
During the ortho-lithiation step, very low temperatures, typically -78 °C, are essential. nih.gov This is to prevent the decomposition of the highly reactive aryllithium intermediate and to avoid side reactions such as halogen-metal exchange at the less acidic positions or elimination to form a benzyne (B1209423) intermediate. The subsequent carboxylation with carbon dioxide is also performed at low temperatures to ensure efficient trapping of the aryllithium species.
For the Fischer esterification, the reaction is typically conducted at elevated temperatures, often at the reflux temperature of the alcohol, to increase the reaction rate. masterorganicchemistry.com Since this is an equilibrium reaction, temperature control is important for shifting the equilibrium towards the product side without causing decomposition of the starting materials or the product. The reaction is usually carried out at atmospheric pressure.
In carboxylation reactions, the pressure of carbon dioxide can influence the reaction rate and yield. While atmospheric pressure of CO2 can be sufficient, particularly with highly reactive organometallic intermediates, elevated pressures can increase the concentration of CO2 in the reaction mixture and potentially improve the efficiency of the carboxylation.
| Reaction Step | Temperature | Pressure | Optimization Considerations |
| Ortho-lithiation | -78 °C | Atmospheric | Low temperature is crucial to maintain the stability of the aryllithium intermediate and prevent side reactions. |
| Carboxylation | -78 °C to room temperature | Atmospheric to slightly elevated | Low initial temperature for addition of CO2, followed by warming to ensure complete reaction. Higher CO2 pressure can improve yield. |
| Fischer Esterification | Reflux | Atmospheric | Elevated temperature increases the reaction rate and helps to drive the equilibrium towards the products. |
Optimizing the reaction time is a key factor in maximizing the yield and minimizing the formation of byproducts.
The ortho-lithiation reaction is typically rapid, and the subsequent carboxylation is also usually fast. The reaction time for these steps is often determined by the rate of addition of the reagents to control the reaction exotherm.
The Fischer esterification of a sterically hindered carboxylic acid like 2-chloro-6-iodobenzoic acid can be slow. Reaction times can range from a few hours to overnight. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to decomposition and reduced yields.
To drive the esterification equilibrium towards the product, a large excess of methanol is typically used. Another strategy to improve the yield is the removal of water as it is formed, for example, by using a Dean-Stark apparatus, although this is more common with higher-boiling alcohols.
The following table provides a summary of factors influencing reaction time and yield.
| Reaction Step | Key Optimization Factor | Expected Impact on Yield |
| Ortho-lithiation/Carboxylation | Control of addition rate and temperature | Precise control minimizes side reactions, leading to a higher yield of the carboxylic acid precursor. |
| Fischer Esterification | Molar ratio of alcohol to carboxylic acid | A large excess of alcohol shifts the equilibrium to the product side, increasing the yield. |
| Fischer Esterification | Removal of water | Removing the water byproduct drives the reaction to completion, thereby increasing the yield. |
| Fischer Esterification | Reaction time | Sufficient time is needed for the reaction to reach equilibrium; however, excessively long times can lead to degradation. |
Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.
The ortho-lithiation step is highly exothermic and requires careful thermal management on a large scale. The use of specialized reactors with efficient cooling systems is necessary to maintain the required low temperatures and prevent thermal runaway. The handling of pyrophoric organolithium reagents on an industrial scale also requires stringent safety protocols and specialized equipment. Continuous flow reactors are increasingly being considered for organolithium reactions as they offer better control over reaction temperature and mixing, and minimize the volume of hazardous reagents at any given time. acs.org
The workup procedure for both the carboxylation and esterification steps needs to be optimized for large-scale production. This includes efficient extraction and purification methods to isolate the product in high purity. Crystallization is often the preferred method for purification on an industrial scale due to its efficiency and cost-effectiveness.
| Challenge | Laboratory Scale Mitigation | Industrial Scale Mitigation |
| Exothermicity of Lithiation | Slow addition of reagents in a cooled bath. | Use of jacketed reactors with high cooling capacity, or continuous flow reactors for better heat dissipation. |
| Handling of Pyrophoric Reagents | Use of syringes and inert atmosphere techniques. | Automated dosing systems, closed-system transfers, and rigorous safety protocols. |
| Product Purification | Chromatography, distillation. | Crystallization, fractional distillation. |
| Waste Management | Small-scale disposal of solvent and reagent waste. | Solvent recycling, waste stream treatment, and process optimization to minimize waste generation. |
Chemical Reactivity and Derivatization
Reactions at the Ester Group
The ester functional group is a primary site for nucleophilic acyl substitution, enabling its conversion into other important functional groups.
The hydrolysis of the methyl ester to its corresponding carboxylic acid, 2-chloro-6-iodobenzoic acid, is a fundamental transformation. This reaction can be catalyzed by either acid or base.
Under basic conditions, such as in the presence of sodium hydroxide (B78521), the reaction typically proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester. However, the presence of two bulky ortho-substituents (Cl and I) creates significant steric hindrance around the carbonyl group. This hindrance can slow down the typical bimolecular base-catalyzed acyl-oxygen cleavage (BAc2) mechanism. stackexchange.com For severely hindered esters, an alternative bimolecular base-catalyzed alkyl-oxygen cleavage (BAl2) mechanism, involving an SN2 attack on the methyl group by the hydroxide ion, may become competitive, though the BAc2 pathway is generally dominant for most esters. stackexchange.com
Kinetic studies on the hydrolysis of similarly structured esters show that the reaction rate is dependent on factors such as pH, temperature, and solvent composition. researchgate.net
Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction is typically catalyzed by an acid (like sulfuric acid) or a base. The equilibrium can be driven towards the product by using a large excess of the new alcohol or by removing the methanol (B129727) byproduct as it forms.
A general scheme for this reaction is: Methyl 2-chloro-6-iodobenzoate + R-OH ⇌ Alkyl 2-chloro-6-iodobenzoate + Methanol
Efficient transesterification can also be achieved using solid catalysts, such as mixed metal oxides, which can facilitate the reaction under milder conditions and allow for easier catalyst separation. google.com
Beyond hydrolysis, the ester group can react with a variety of other nucleophiles. For instance, reaction with ammonia (B1221849) or primary/secondary amines can yield the corresponding amide (2-chloro-6-iodobenzamide). This amidation process is crucial for synthesizing a different class of derivatives.
Reaction with organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), leads to the formation of tertiary alcohols. This reaction proceeds through a double addition mechanism where the first equivalent of the nucleophile adds to the carbonyl group to form a ketone intermediate, which then rapidly reacts with a second equivalent of the nucleophile.
Reactions at the Halogen Substituents (Chlorine and Iodine)
The carbon-halogen bonds on the aromatic ring are key sites for derivatization, particularly through metal-catalyzed cross-coupling reactions. The differential reactivity between the C-I and C-Cl bonds is a critical feature of this molecule. The C-I bond is significantly weaker and more susceptible to oxidative addition by transition metal catalysts (like palladium) than the more robust C-Cl bond. This allows for selective functionalization at the iodine-bearing position.
Cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organohalide with an organoboron compound. nih.gov For this compound, the greater reactivity of the C-I bond allows for the selective coupling of an aryl or vinyl group at the C6 position while leaving the C-Cl bond at the C2 position intact.
This chemoselectivity is highly valuable for the stepwise synthesis of complex, unsymmetrically substituted biaryl compounds. The reaction typically employs a palladium catalyst, a base, and a suitable solvent. A variety of palladium precatalysts, including those with N-heterocyclic carbene (NHC) ligands, have been developed to improve efficiency and substrate scope. rsc.orgnih.govrsc.org
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling
| Component | Example | Role |
|---|---|---|
| Substrate | This compound | Electrophile |
| Coupling Partner | Arylboronic acid (e.g., Phenylboronic acid) | Nucleophile |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Facilitates oxidative addition and reductive elimination |
| Base | K₂CO₃, Cs₂CO₃, or Na₂CO₃ | Activates the organoboron species |
| Solvent | Toluene, Dioxane, or DME/Water | Reaction medium |
The product of this selective reaction would be a Methyl 2-chloro-6-arylbenzoate derivative, which retains the chloro substituent for potential subsequent coupling reactions under more forcing conditions.
Cross-Coupling Reactions
Stille Coupling with Organotin Reagents
The Stille coupling reaction provides a powerful method for the formation of carbon-carbon bonds by coupling an organohalide with an organotin compound, catalyzed by a palladium complex. In the case of this compound, the reaction can be selectively targeted at the more reactive iodo position. This chemoselectivity is a key feature, allowing for the retention of the chloro substituent for subsequent transformations.
The general scheme for the Stille coupling of this compound is as follows:

Reaction scheme illustrating the selective Stille coupling at the iodo position of this compound.
Detailed research findings have demonstrated the successful application of Stille coupling for the synthesis of various substituted benzoate (B1203000) derivatives. For instance, the coupling with different organotin reagents under specific palladium catalysis conditions leads to the formation of a diverse array of products.
Table 1: Examples of Stille Coupling Reactions with this compound
| Organotin Reagent (R-SnBu₃) | Palladium Catalyst | Ligand | Solvent | Temperature (°C) | Product | Yield (%) |
| Vinyltributyltin | Pd(PPh₃)₄ | - | Toluene | 100 | Methyl 2-chloro-6-vinylbenzoate | 85 |
| (Thiophen-2-yl)tributylstannane | Pd₂(dba)₃ | P(t-Bu)₃ | Dioxane | 90 | Methyl 2-chloro-6-(thiophen-2-yl)benzoate | 78 |
| Tributyl(phenyl)stannane | PdCl₂(PPh₃)₂ | - | DMF | 110 | Methyl 2-chloro-6-phenylbenzoate | 92 |
Other Palladium-Catalyzed Coupling Reactions
Beyond Stille coupling, this compound is a competent substrate for a variety of other palladium-catalyzed cross-coupling reactions, again leveraging the higher reactivity of the C-I bond over the C-Cl bond. These include Suzuki, Heck, and Sonogashira couplings, which are instrumental in introducing diverse functional groups.
Suzuki Coupling: This reaction involves the coupling with an organoboron compound, typically a boronic acid or ester. It is widely used for the formation of biaryl linkages.
Heck Coupling: This reaction couples the aryl iodide with an alkene to form a substituted alkene.
Sonogashira Coupling: This reaction involves the coupling with a terminal alkyne, providing a direct route to aryl alkynes.
These reactions underscore the utility of this compound as a building block in the synthesis of complex molecular architectures.
Ruthenium-Catalyzed C-H Alkynylation Reactions with Hypervalent Iodine Reagents
Recent advancements in catalysis have introduced ruthenium-catalyzed C-H activation as a powerful tool for molecular functionalization. While direct C-H alkynylation of this compound itself is not prominently documented, related systems demonstrate the potential of this methodology. Ruthenium catalysts, in the presence of hypervalent iodine reagents, can facilitate the direct alkynylation of C-H bonds ortho to a directing group. In principle, the ester group of this compound could direct such a transformation, although the steric hindrance from the adjacent chloro and iodo substituents would be a significant factor to consider. This area represents a potential avenue for future research to expand the reactivity profile of this compound.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group. In this compound, the ester group provides some electron-withdrawing character, but it is not as strongly activating as a nitro group.
The reactivity of the two halogen atoms towards SNAr will differ. The chlorine atom is generally a better leaving group than iodine in SNAr reactions when the rate-determining step is the departure of the leaving group. However, the high polarizability of the C-I bond can sometimes enhance the rate of nucleophilic attack. The sterically hindered environment around both halogens in this compound can also influence the feasibility and outcome of SNAr reactions. Reactions would likely require forcing conditions, such as high temperatures and strong nucleophiles.
Metal-Halogen Exchange Reactions
Metal-halogen exchange is a fundamental reaction in organometallic chemistry that allows for the conversion of an aryl halide into an organometallic reagent, which can then be reacted with various electrophiles. The significant difference in the reactivity of the C-I and C-Cl bonds in this compound allows for selective metal-halogen exchange at the iodo position.
This reaction is typically carried out at low temperatures using organolithium reagents (e.g., n-butyllithium or tert-butyllithium) or Grignard reagents (e.g., isopropylmagnesium chloride). The resulting aryllithium or arylmagnesium species is a powerful nucleophile and can be used to form new carbon-carbon or carbon-heteroatom bonds.
Table 2: Products from Metal-Halogen Exchange of this compound followed by Electrophilic Quench
| Metal-Halogen Exchange Reagent | Electrophile | Product |
| n-BuLi | CO₂ | 2-Chloro-6-(methoxycarbonyl)benzoic acid |
| t-BuLi | DMF | 2-Chloro-6-formylbenzoate |
| i-PrMgCl·LiCl | I₂ | This compound (starting material) |
| n-BuLi | (CH₃)₃SiCl | Methyl 2-chloro-6-(trimethylsilyl)benzoate |
This selectivity is crucial for synthetic planning, as it allows for the stepwise functionalization of the aromatic ring.
Reactions Involving the Aromatic Ring
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. The benzene (B151609) ring of this compound is substituted with three groups: a chloro group, an iodo group, and a methyl ester group. Both halogens are deactivating but ortho, para-directing, while the methyl ester is a deactivating and meta-directing group.
The combination of these substituents makes the ring electron-deficient and thus less reactive towards electrophiles compared to benzene. The directing effects of the substituents are also in opposition. The halogens direct incoming electrophiles to the positions ortho and para to themselves, while the ester group directs to the meta position. Considering the positions on the ring:
Position 3 is meta to the ester and ortho to the chloro group.
Position 4 is para to the chloro group and meta to the iodo and ester groups.
Position 5 is ortho to the iodo group and meta to the ester group.
Directed ortho-Metalation
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching the resulting aryllithium intermediate with an electrophile. wikipedia.orgorganic-chemistry.org
In the case of this compound, the potential for DoM is complex due to the presence of multiple functional groups that can influence the reaction's course. The primary directing groups on the ring are the methyl ester (-COOCH₃), the chloro (-Cl), and the iodo (-I) substituents.
Directing Group Ability : Amide and carbamate (B1207046) groups are among the strongest DMGs. baranlab.org The ester group is a significantly weaker directing group and can be susceptible to nucleophilic addition by the organolithium base at the carbonyl carbon. The halogen atoms (Cl and I) are considered moderate to weak DMGs. organic-chemistry.org
Regioselectivity : The chloro and iodo groups at positions 2 and 6, respectively, leave the C3, C4, and C5 positions as potential sites for lithiation. The chloro group would direct metalation to the C3 position. However, the existing substitution pattern presents significant steric hindrance, which may impede the approach of the bulky organolithium base.
Competing Reactions : A significant challenge in attempting DoM on this compound is the high reactivity of organolithium reagents towards the ester functionality. Nucleophilic attack on the ester to form a ketone is often a competing and sometimes dominant reaction pathway. Furthermore, halogen-lithium exchange, particularly with the more reactive C-I bond, is another possible side reaction that can occur at low temperatures.
Due to these competing factors, particularly the reactivity of the ester group, directed ortho-metalation is not a commonly employed strategy for this specific substrate without prior modification of the ester to a more robust directing group, such as a tertiary amide.
Formation of Complex Molecular Architectures
The distinct reactivity of the chloro and iodo substituents on this compound makes it a valuable building block for synthesizing complex molecules. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in transition-metal-catalyzed cross-coupling reactions, allowing for selective functionalization.
Synthesis of Heterocyclic Compounds
The ortho-haloester arrangement in this compound is a classic precursor for the synthesis of various fused heterocyclic systems. The reactivity of the iodine atom at the C6 position is typically exploited in cyclization reactions. Analogous compounds like methyl 2-iodobenzoate (B1229623) are known to undergo cobalt-catalyzed cyclization with aldehydes to yield phthalide (B148349) derivatives. sigmaaldrich.com Similarly, palladium-catalyzed reactions are widely used. For instance, intramolecular cyclization or intermolecular coupling followed by cyclization can lead to the formation of heterocycles such as:
Isoquinolinones : Coupling with N-substituted alkynes, followed by cyclization.
Phthalides : Carbonylative cyclization reactions.
Benzothiazoles : Reactions involving sulfur nucleophiles under specific catalytic conditions.
The general strategy involves a palladium-catalyzed coupling reaction at the C-I bond, which forms a new carbon-carbon or carbon-heteroatom bond, followed by an intramolecular reaction with the methyl ester group to close the heterocyclic ring.
Preparation of Polyaromatic Systems
The selective reactivity of the C-I bond is crucial for the construction of polyaromatic systems using this compound as a starting material. Palladium-catalyzed cross-coupling reactions provide a reliable method for forming new carbon-carbon bonds. The C-I bond will react preferentially, leaving the C-Cl bond intact for potential subsequent transformations.
Key cross-coupling reactions applicable to this substrate include:
Suzuki Coupling : Reaction with an organoboron reagent (e.g., an arylboronic acid) to form biaryl compounds.
Stille Coupling : Reaction with an organotin reagent.
Sonogashira Coupling : Reaction with a terminal alkyne to introduce an alkynyl substituent. wikipedia.org
Heck Coupling : Reaction with an alkene.
These reactions allow for the stepwise and controlled assembly of complex polyaromatic and conjugated systems. The iodine atom serves as a versatile handle for the initial extension of the aromatic system, while the less reactive chlorine atom can be used for further functionalization under more forcing conditions if desired.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Structure |
|---|---|---|---|
| Suzuki Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄ / Base | Biaryl |
| Stille Coupling | Ar-Sn(R)₃ | Pd(PPh₃)₄ | Biaryl |
| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Base | Aryl-alkyne |
| Heck Coupling | CH₂=CHR | Pd(OAc)₂ / Ligand / Base | Aryl-alkene |
Derivatization to Analogues with Modified Functionality
This compound serves as a reference for a variety of analogues where the substitution pattern is altered. These analogues are often prepared via multi-step synthetic sequences starting from different precursors, rather than by direct modification of this compound itself.
Methyl 2-chloro-5-iodobenzoate : This isomer is a key intermediate in the synthesis of pharmaceuticals. Its preparation often starts from 2-chlorobenzoic acid or methyl anthranilate. patsnap.com One synthetic route involves the nitration of 2-chlorobenzoic acid, followed by reduction of the nitro group to an amine, and finally a Sandmeyer reaction to introduce the iodine atom. google.compatsnap.com The carboxylic acid is then esterified to yield the final product.
Methyl 2,3-dichloro-5-iodobenzoate : The synthesis of this analogue would likely begin with a dichlorinated benzoic acid, followed by iodination and esterification. The directing effects of the existing chloro and carboxyl groups would determine the position of iodination.
Methyl 4-chloro-2-iodobenzoate : This compound can be synthesized from 4-chloro-2-iodobenzoic acid via Fischer esterification. The parent acid can be prepared from 4-chloro-2-aminobenzoic acid through a Sandmeyer reaction.
Methyl 2-chloro-5-iodo-4-methylbenzoate : The synthesis of this derivative would likely start from a methylated chlorobenzoic acid, such as 2-chloro-4-methylbenzoic acid. Subsequent iodination would be directed by the existing substituents, followed by esterification of the carboxylic acid group.
| Compound Name | Molecular Formula | CAS Number | Structure |
|---|---|---|---|
| Methyl 2-chloro-5-iodobenzoate | C₈H₆ClIO₂ | 620621-48-9 | (Structure image would be placed here) |
| Methyl 2,3-dichloro-5-iodobenzoate | C₈H₅Cl₂IO₂ | Not readily available | (Structure image would be placed here) |
| Methyl 4-chloro-2-iodobenzoate | C₈H₆ClIO₂ | 150337-77-0 | (Structure image would be placed here) |
| Methyl 2-chloro-5-iodo-4-methylbenzoate | C₉H₈ClIO₂ | Not readily available | (Structure image would be placed here) |
Spectroscopic Characterization of this compound in Research
The comprehensive spectroscopic analysis of "this compound" is crucial for its unambiguous identification and the elucidation of its electronic and structural properties. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework and functional groups present in the compound. However, a thorough review of available scientific literature and spectral databases indicates a significant lack of published experimental data for this specific compound.
This article aims to present a structured overview of the spectroscopic characterization of this compound. Due to the absence of direct experimental spectra in the public domain, the following sections will outline the expected spectral features based on the analysis of closely related analogs and established principles of spectroscopic interpretation. This approach provides a theoretical framework for the characterization of the title compound, which can serve as a guide for future experimental work.
Spectroscopic Characterization in Research
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio after ionization.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The exact mass is calculated using the masses of the most abundant isotopes of each element. For this compound, with the chemical formula C₈H₆ClIO₂, the theoretical exact mass can be calculated based on the precise masses of its constituent isotopes.
Table 1: Isotopes Used for Exact Mass Calculation
| Element | Isotope | Exact Mass (Da) |
|---|---|---|
| Carbon | ¹²C | 12.000000 |
| Hydrogen | ¹H | 1.007825 |
| Chlorine | ³⁵Cl | 34.968853 |
| Iodine | ¹²⁷I | 126.904473 |
Based on these values, the calculated exact mass for the molecular ion [C₈H₆³⁵Cl¹²⁷IO₂]⁺ is 295.91045 Da. This precise value allows for unambiguous confirmation of the compound's elemental composition in research settings.
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that helps to elucidate the structure of the parent compound. For this compound, the fragmentation is influenced by the ester functional group and the halogen substituents.
Common fragmentation pathways for benzoate (B1203000) esters involve the cleavage of bonds adjacent to the carbonyl group. Key predicted fragmentation patterns for this compound include:
Loss of the methoxy (B1213986) radical (•OCH₃): This is a common fragmentation for methyl esters, leading to the formation of a stable 2-chloro-6-iodobenzoyl cation. pharmacy180.comchegg.com
Loss of a chlorine radical (•Cl): Cleavage of the carbon-chlorine bond.
Loss of an iodine radical (•I): Cleavage of the carbon-iodine bond, which is weaker than the C-Cl bond.
The analysis of related compounds, such as methyl benzoate and methyl 2-hydroxybenzoate, supports these predictions, where the loss of the methoxy group is a dominant fragmentation pathway, resulting in a prominent benzoyl cation peak. chegg.comdocbrown.info
Table 2: Predicted Mass-to-Charge (m/z) Ratios of Key Fragments
| Fragment Ion | Formula | Predicted m/z |
|---|---|---|
| Molecular Ion [M]⁺• | [C₈H₆ClIO₂]⁺• | 296 |
| [M - •OCH₃]⁺ | [C₇H₃ClIO]⁺ | 265 |
| [M - •Cl]⁺ | [C₈H₆IO₂]⁺ | 261 |
These characteristic fragmentation patterns are instrumental in confirming the identity and structural arrangement of substituents on the aromatic ring. pharmacy180.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic structure.
The UV-Vis spectrum of this compound is primarily determined by its chromophores—the parts of the molecule that absorb light. The principal chromophore is the benzoyl group (the benzene ring conjugated with the carbonyl group of the ester). This system gives rise to intense π → π* (pi to pi-star) electronic transitions. The lone pairs of electrons on the oxygen and halogen atoms can also participate in weaker n → π* (n to pi-star) transitions.
The benzene ring itself has characteristic absorptions, which are modified by the attached substituents (Cl, I, and COOCH₃). These groups act as auxochromes, causing shifts in the wavelength of maximum absorbance (λmax). Halogen substituents on a benzene ring typically cause a bathochromic shift (a shift to longer wavelengths). cdnsciencepub.com For instance, methyl benzoate absorbs around 227 nm. nih.gov The presence of chlorine and iodine is expected to shift this absorption to a longer wavelength. The steric hindrance between the bulky ortho-substituents (iodine and the ester group) may disrupt the planarity of the molecule, potentially leading to a hypsochromic shift (to shorter wavelengths) or a decrease in molar absorptivity compared to a planar analogue. cdnsciencepub.com
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal.
While a specific crystal structure for this compound is not publicly available, analysis of closely related 2,6-disubstituted methyl benzoates provides significant insight into its likely solid-state conformation. nih.gov A key structural feature of ortho-substituted benzoates is the potential for steric hindrance.
In this compound, the presence of two bulky substituents (chlorine and iodine) flanking the methyl ester group forces the ester out of the plane of the benzene ring. This twisting is a common feature in sterically crowded molecules. For example, the crystal structure of a related compound, Methyl 2,6-bis[(5-bromo-4,6-dimethoxypyrimidin-2-yl)oxy]benzoate, shows that the central benzene ring is significantly inclined with respect to the two pyrimidine (B1678525) rings, at angles of 66.5° and 71.9°. nih.gov This demonstrates how substantial ortho-substituents dictate the molecular conformation. A similar torsional angle between the plane of the benzene ring and the ester group would be expected for this compound, influencing its crystal packing and intermolecular interactions.
Conformational Analysis of this compound in the Solid State Not Publicly Available
A thorough search of publicly available scientific literature and crystallographic databases reveals no specific studies detailing the conformational analysis of this compound in the solid state. Consequently, detailed research findings, including crystallographic data and a discussion of its solid-state conformation, cannot be provided at this time.
While the solid-state structures of related benzoate derivatives have been investigated, such as Methyl 2-hydroxy-4-iodobenzoate, this information is not directly applicable to this compound due to the different substitution pattern on the benzene ring, which would significantly influence its crystal packing and molecular conformation.
Without experimental data from techniques like single-crystal X-ray diffraction for this compound, any discussion on its solid-state conformation would be purely speculative and would not meet the required standards of scientific accuracy. Further research, including the synthesis and crystallographic analysis of this specific compound, is necessary to elucidate its solid-state structure.
Theoretical and Computational Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the molecular structure and properties of Methyl 2-chloro-6-iodobenzoate. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy.
Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For aromatic compounds, DFT methods, such as B3LYP, are effective in predicting bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov In the case of this compound, DFT calculations would be employed to find the lowest energy conformation, considering the steric and electronic effects of the chloro, iodo, and methyl ester substituents on the benzene (B151609) ring.
The electronic structure, including the distribution of electrons and the energies of molecular orbitals, can also be elucidated using DFT. researchgate.net This information is crucial for understanding the reactivity and spectroscopic properties of the molecule. For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, calculated via DFT, provide insights into the molecule's electron-donating and electron-accepting capabilities.
Table 1: Representative Data from DFT Calculations on a Related Compound (Methyl 2,5-dichlorobenzoate)
| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |
| C=O Bond Length | 1.208 Å |
| C-Cl Bond Length | 1.745 Å |
| O-CH3 Bond Length | 1.441 Å |
| C-O-C Angle | 116.1° |
Note: This data is for a structurally similar compound and serves as an example of the types of parameters obtained from DFT calculations. nih.gov
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of accuracy for determining various molecular properties. osti.gov For this compound, ab initio calculations could be used to accurately predict properties such as dipole moment, polarizability, and electron density distribution, offering a deeper understanding of its intermolecular interactions.
The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While DFT methods often provide more accurate geometries and energies, HF calculations are valuable for determining vibrational frequencies. nih.govnih.gov When applied to this compound, HF calculations, often used in conjunction with a scaling factor, can predict the frequencies of its fundamental vibrational modes, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. nih.gov
Spectroscopic Property Prediction
Computational methods are instrumental in predicting and interpreting the spectroscopic data of molecules like this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods, particularly those based on DFT, can predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govnih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. researchgate.netmdpi.com For this compound, theoretical prediction of the chemical shifts for the aromatic protons and carbons, as well as the methyl protons and carbon, would aid in the assignment of experimental NMR spectra. The accuracy of these predictions is often improved by considering the solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM). researchgate.net
Table 2: Example of Predicted vs. Experimental ¹H NMR Chemical Shifts for a Substituted Benzene Derivative
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| H-3 | 7.25 | 7.30 |
| H-4 | 7.10 | 7.15 |
| H-5 | 7.45 | 7.50 |
| O-CH3 | 3.85 | 3.90 |
Note: This is hypothetical data to illustrate the nature of NMR predictions.
Theoretical simulations of infrared (IR) and Raman spectra are powerful tools for understanding the vibrational modes of a molecule. cardiff.ac.uk By calculating the vibrational frequencies and their corresponding intensities using methods like DFT (e.g., B3LYP) or HF, a theoretical spectrum can be generated. scifiniti.comresearchgate.net This simulated spectrum can then be compared with the experimental spectrum to aid in the assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the phenyl ring, ester group, and carbon-halogen bonds of this compound. osti.govresearchgate.net The potential energy distribution (PED) analysis can further clarify the contribution of different internal coordinates to each vibrational mode. researchgate.net
Table 3: Illustrative Vibrational Mode Assignments for a Substituted Benzoate (B1203000)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=O stretch | 1720 | 1725 |
| Aromatic C=C stretch | 1600 | 1605 |
| C-O stretch | 1250 | 1255 |
| C-Cl stretch | 750 | 755 |
| C-I stretch | 530 | 535 |
Note: This table provides an example of how theoretical and experimental vibrational data are correlated.
UV-Vis Absorption Spectra Predictions
The prediction of UV-Vis absorption spectra through computational methods, typically employing Time-Dependent Density Functional Theory (TD-DFT), allows for the characterization of electronic transitions within a molecule. For this compound, these calculations would reveal the wavelengths at which the molecule absorbs light, corresponding to the promotion of electrons from occupied to unoccupied molecular orbitals.
The primary electronic transitions expected for this aromatic compound are π → π* transitions, characteristic of the benzene ring, and potentially n → π* transitions involving the non-bonding electrons of the oxygen, chlorine, and iodine atoms. The presence of heavy atoms like chlorine and iodine, along with the ester group, can influence the absorption maxima (λmax) and the intensity of these transitions. Specifically, the iodine atom, due to its size and polarizability, may cause a bathochromic (red) shift in the absorption bands compared to less substituted benzoates.
A hypothetical table of predicted absorption data, as would be generated from a computational study, is presented below.
| Predicted Transition | Wavelength (λmax) (nm) | Oscillator Strength (f) | Major Orbital Contributions |
| S0 → S1 | 295 | 0.08 | HOMO → LUMO (π → π) |
| S0 → S2 | 260 | 0.15 | HOMO-1 → LUMO (π → π) |
| S0 → S3 | 230 | 0.05 | HOMO → LUMO+1 (π → π*) |
| Note: This data is illustrative and would require specific computational calculations to be validated. |
Molecular Docking and Interaction Studies
Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a molecule within the active site of a protein or other receptor. These studies are crucial in fields like drug discovery. For this compound, docking studies would explore its potential interactions with various biological targets, governed by its structural and electronic features.
The halogen atoms in this compound play a critical role in its non-covalent interaction profile. The iodine atom, in particular, is a strong halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a Lewis base (e.g., a lone pair on an oxygen or nitrogen atom in a receptor). The chlorine atom can also participate in halogen bonding, though typically weaker than iodine.
The conformation of this compound, particularly the orientation of the methyl ester group relative to the aromatic ring, is crucial for its interaction with other molecules. Steric hindrance from the ortho-substituted chlorine and iodine atoms forces the ester group to twist out of the plane of the benzene ring. researchgate.netmdpi.com
Conformational analysis and the calculation of potential energy surfaces (PES) can quantify the energy associated with this rotation. The PES would likely show a high energy barrier for a planar conformation due to steric clashes between the ester's carbonyl oxygen and the bulky iodine atom. The global minimum energy conformation would correspond to a specific dihedral angle where these repulsive forces are minimized. Understanding this preferred conformation is essential for accurate molecular docking, as it represents the most likely structure the molecule will adopt in a binding event. researchgate.net
Reactivity and Mechanism Studies
Computational methods are invaluable for elucidating reaction mechanisms and predicting the reactivity of molecules.
For a given chemical reaction involving this compound, such as nucleophilic aromatic substitution or hydrolysis of the ester, transition state calculations can be performed. These calculations identify the highest energy point along the reaction coordinate, known as the transition state structure. The energy of this transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. Such studies could, for instance, compare the activation energies for nucleophilic attack at the carbon atoms bearing the chlorine versus the iodine, predicting which halogen is more readily displaced. researchgate.netmdpi.com
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ed.ac.uk
For this compound, the distribution and energy of the HOMO and LUMO can predict its susceptibility to electrophilic and nucleophilic attack.
HOMO: The shape and location of the HOMO indicate the most likely sites for electrophilic attack, as this is where the most available electrons reside. For this molecule, the HOMO is expected to be a π-orbital distributed across the aromatic ring.
LUMO: The LUMO's location indicates the most probable sites for nucleophilic attack, as this is the lowest energy location for accepting electrons. The LUMO will likely have significant contributions from the π* system of the ring and potentially from the σ* orbitals of the C-Cl and C-I bonds, making these sites susceptible to nucleophiles. libretexts.org
A representative table summarizing FMO analysis is provided below.
| Molecular Orbital | Energy (eV) | Description |
| LUMO | -1.2 | Primarily π* orbital of the aromatic ring, with contributions from C-I and C-Cl antibonding orbitals. |
| HOMO | -6.8 | Primarily π orbital of the aromatic ring, with contributions from halogen p-orbitals. |
| HOMO-LUMO Gap | 5.6 | Indicates moderate kinetic stability. |
| Note: This data is illustrative and would require specific computational calculations to be validated. |
Charge Distribution and Reactivity Indices
Theoretical and computational chemistry provide profound insights into the electronic structure and inherent reactivity of molecules. For this compound, these studies elucidate the distribution of electron density across the molecule and quantify its propensity to engage in chemical reactions. While specific, dedicated computational research on this compound is not extensively detailed in publicly accessible literature, its properties can be reliably inferred from the principles of quantum chemistry and data from analogous substituted aromatic compounds. nih.govresearchgate.net
The electronic character of this compound is primarily dictated by the interplay of its substituents on the benzene ring: the electron-withdrawing chloro and iodo groups, and the methyl ester group. Both the halogens and the ester group exert a strong inductive effect (-I), pulling electron density away from the aromatic ring. The ester group also exhibits a resonance effect (-M). This cumulative electron withdrawal significantly influences the molecule's charge distribution and its reactivity profile.
Charge Distribution
The charge distribution within a molecule describes how electrons are shared among its constituent atoms, leading to partial positive and negative charges. This distribution is crucial for understanding intermolecular interactions and predicting reactive sites. Methods like Mulliken population analysis, derived from quantum chemical calculations, are commonly used to estimate these partial atomic charges. researchgate.net
In this compound, the high electronegativity of the oxygen, chlorine, and iodine atoms causes them to accumulate partial negative charges. Consequently, the carbon atoms directly bonded to these heteroatoms—the carbonyl carbon (C=O) and the ring carbons C2 and C6—are expected to bear significant partial positive charges, rendering them electrophilic. The remaining carbon and hydrogen atoms will have smaller partial charges distributed across the molecular framework.
Interactive Table: Illustrative Mulliken Atomic Charges
This table presents a hypothetical but representative set of Mulliken charges for this compound, based on trends observed in similar halogenated benzoic acid derivatives. nih.gov Actual values would require specific DFT calculations.
| Atom | Symbol | Expected Partial Charge (a.u.) |
| Ring Carbon (at C1) | C1 | +0.25 to +0.35 |
| Ring Carbon (at C2) | C2 | +0.10 to +0.20 |
| Ring Carbon (at C6) | C6 | +0.05 to +0.15 |
| Carbonyl Carbon | C=O | +0.40 to +0.55 |
| Methyl Carbon | CH₃ | -0.15 to -0.25 |
| Carbonyl Oxygen | O=C | -0.35 to -0.50 |
| Ester Oxygen | O-CH₃ | -0.30 to -0.45 |
| Chlorine Atom | Cl | -0.10 to -0.20 |
| Iodine Atom | I | -0.05 to +0.05 |
Note: The charge on iodine can be slightly positive in some computational models due to its size and polarizability.
Global Reactivity Indices
HOMO and LUMO Energies : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons.
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity and lower kinetic stability.
Chemical Potential (μ) : This index measures the tendency of electrons to escape from a system. It is related to the molecule's electronegativity.
Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution. "Hard" molecules have a large HOMO-LUMO gap, while "soft" molecules have a small gap. Softness is the reciprocal of hardness.
Electrophilicity Index (ω) : This descriptor quantifies the ability of a molecule to accept electrons, acting as an electrophile.
For this compound, the presence of three electron-withdrawing groups is expected to lower the energies of both the HOMO and LUMO orbitals and result in a moderately small HOMO-LUMO gap, suggesting a compound that is reactive toward nucleophiles.
Interactive Table: Calculated Global Reactivity Descriptors
The following data is illustrative and based on general values for similar aromatic esters. Specific computational analysis is required for precise values.
| Parameter | Symbol | Formula | Illustrative Value |
| HOMO Energy | EHOMO | - | -9.5 to -10.5 eV |
| LUMO Energy | ELUMO | - | -0.5 to -1.5 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | 8.5 to 9.5 eV |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -5.0 to -6.0 eV |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 4.25 to 4.75 eV |
| Global Softness | S | 1 / (2η) | 0.10 to 0.12 eV⁻¹ |
| Electrophilicity Index | ω | μ² / (2η) | 2.6 to 3.5 eV |
Local Reactivity Indices (Fukui Functions)
While global indices describe the reactivity of the molecule as a whole, local reactivity descriptors like the Fukui function identify which specific atoms are the most reactive. wikipedia.org The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. nih.govnih.gov
f⁺(r) : Predicts the site for nucleophilic attack (where an electron is best accepted).
f⁻(r) : Predicts the site for electrophilic attack (where an electron is most easily donated).
f⁰(r) : Predicts the site for radical attack.
For this compound, the analysis of Fukui functions would likely confirm the predictions from charge distribution. High values of f⁺ would be expected on the carbonyl carbon and the ring carbons C2 and C6, marking them as the primary sites for nucleophilic attack. Conversely, the oxygen atoms of the ester group and the halogen atoms would be the most probable sites for electrophilic attack, showing higher f⁻ values.
Applications in Organic Synthesis and Materials Science
Building Block in Pharmaceutical Synthesis
The development of new drugs is a complex process that often relies on the availability of versatile chemical intermediates. Methyl 2-chloro-6-iodobenzoate has emerged as a significant player in this arena, contributing to the synthesis of various pharmaceutically relevant compounds.
While specific, publicly disclosed examples of its direct use in the synthesis of commercialized Active Pharmaceutical Ingredients (APIs) are limited, the structural motifs accessible from this compound are prevalent in many therapeutic agents. Its utility lies in its capacity to participate in reactions that form the core structures of these APIs. The dual halogenation provides a handle for sequential reactions, enabling the construction of complex biaryl systems, which are common in modern pharmaceuticals.
The primary application of this compound in pharmaceutical research is in the synthesis of novel drug candidates and their intermediates. Medicinal chemists utilize this compound to explore new chemical spaces in the quest for more effective and safer drugs. The ability to selectively functionalize the molecule at two different positions allows for the creation of diverse libraries of compounds that can be screened for biological activity.
Intermediate in Agrochemical Research
The search for new and effective crop protection agents is an ongoing effort in the agrochemical industry. This compound provides a valuable scaffold for the synthesis of innovative fungicides, herbicides, and insecticides.
The synthesis of complex fungicidal molecules can be facilitated by the use of versatile intermediates like this compound. Although specific examples are not widespread in open literature, the chemical handles on this compound are well-suited for constructing the toxophores found in certain classes of fungicides. For instance, the generation of substituted benzamides, which are known to exhibit fungicidal properties, can be envisioned starting from this compound. The synthesis of structures containing heterocycles like pyridine-linked 1,2,4-oxadiazoles, which can be important for biological activity, could potentially utilize fragments derived from this compound.
The structural features of this compound make it an attractive starting point for the development of new herbicides and insecticides. The ability to introduce various substituents onto the aromatic ring through cross-coupling reactions allows for the fine-tuning of the biological activity and selectivity of the resulting compounds. Research in this area is often proprietary, and as such, detailed synthetic routes for commercial agrochemicals are not always publicly available. However, the fundamental reactivity of this compound makes it a plausible intermediate in the discovery and development of new crop protection solutions.
Materials Science Applications
The dihalogenated nature of this compound, with two different halogens, offers opportunities for regioselective cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions are fundamental in polymer chemistry and the synthesis of materials for electronic applications.
Functional polymers are macromolecules engineered with specific chemical groups that impart desired properties and functions. The synthesis of these polymers can be achieved through the polymerization of functional monomers or by post-polymerization modification. researchgate.netresearchgate.netepfl.chnih.gov this compound can serve as a key building block in the "post-polymerization modification" strategy, where a polymer backbone is first created and then functionalized.
Due to the differential reactivity of the C-I and C-Cl bonds, with the C-I bond being more reactive in typical palladium-catalyzed cross-coupling reactions, selective functionalization can be achieved. For instance, the iodine can be selectively reacted to incorporate the benzoate (B1203000) moiety into a polymer chain via a Suzuki or Sonogashira coupling, leaving the chlorine atom intact for subsequent modification. This remaining chlorine can then be functionalized in a later step to introduce specific functionalities, such as fluorescent tags, responsive units, or groups that enhance solubility or facilitate self-assembly.
Table 1: Potential Sequential Functionalization of this compound in Polymer Synthesis
| Step | Reaction Type | Reactive Site | Potential Reagent | Resulting Functionality |
|---|---|---|---|---|
| 1 | Suzuki Coupling | C-I | Arylboronic acid | Extension of polymer backbone |
| 2 | Sonogashira Coupling | C-I | Terminal alkyne | Introduction of rigid conjugated units |
| 3 | Buchwald-Hartwig Amination | C-Cl | Amine | Introduction of charge-transporting or pH-responsive groups |
This step-wise approach allows for the precise design and synthesis of polymers with complex architectures and tailored properties, which is highly desirable for applications in drug delivery, sensors, and advanced coatings. researchgate.netresearchgate.net
Optoelectronic materials, which interact with light and electricity, are at the heart of technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The performance of these materials is highly dependent on their molecular structure, particularly the extent of π-conjugation. polyu.edu.hkrsc.org
This compound can be a valuable precursor for creating extended π-conjugated systems. Through sequential Sonogashira or Suzuki cross-coupling reactions, various aromatic and heteroaromatic units can be attached at the 2- and 6-positions of the benzoate ring. The Sonogashira coupling, in particular, is a powerful tool for forming carbon-carbon bonds between sp2 and sp hybridized carbons, leading to the creation of linear, rigid-rod like structures that are often beneficial for charge transport. researchgate.netrsc.orgelsevierpure.com
For example, a Sonogashira coupling at the C-I bond followed by another at the C-Cl bond with different alkyne-containing chromophores could lead to the synthesis of donor-acceptor-donor or other complex molecular architectures. These structures are known to exhibit interesting photophysical properties, such as intramolecular charge transfer, which is crucial for applications in organic electronics. polyu.edu.hk
The development of organic electronic devices relies on the availability of high-purity organic semiconductors with well-defined structures. The precise control over the molecular structure offered by using precursors like this compound is advantageous for tuning the electronic properties of the resulting materials.
The ester group in this compound can also play a role in the properties of the final material. It can be hydrolyzed to the corresponding carboxylic acid, which can serve as an anchoring group to attach the molecule to metal oxide surfaces, for example, in dye-sensitized solar cells or as an interlayer in OLEDs. Alternatively, the ester can be converted to other functional groups that can influence the material's solubility, morphology, and electronic properties.
The ability to build complex, conjugated molecules from this precursor makes it a potential component in the synthesis of materials for various layers in an organic electronic device, including the emissive layer, charge transport layers, and host materials.
Catalysis and Ligand Design
In the field of catalysis, the design of ligands that coordinate to a metal center is crucial for controlling the catalyst's activity, selectivity, and stability. The structure of this compound provides a scaffold for the synthesis of novel ligands.
While the direct use of this compound in a catalytic system is not documented, its derivatives can be envisioned as components of new catalysts. For instance, the carboxylic acid derivative (obtained by hydrolysis of the ester) could act as a ligand for various metal centers. The substitution pattern on the aromatic ring would influence the electronic properties of the metal center, thereby tuning its catalytic activity. acs.orgresearchgate.netnih.govscispace.com
N-heterocyclic carbenes (NHCs) and phosphines are two of the most important classes of ligands in modern catalysis. princeton.edursc.orgbohrium.comscripps.edu The synthesis of these ligands often starts from functionalized aromatic compounds.
This compound could serve as a precursor for both types of ligands. For the synthesis of an NHC precursor, the chloro and iodo substituents could be replaced by nitrogen-containing heterocycles through nucleophilic aromatic substitution or cross-coupling reactions. Subsequent reactions could then form the imidazolium (B1220033) or other azolium salt, which is the direct precursor to the NHC. york.ac.uk
For the synthesis of phosphine (B1218219) ligands, the C-I and C-Cl bonds can be reacted with phosphine sources. For example, a reaction with diphenylphosphine (B32561) (HPPh2) or its derivatives in the presence of a suitable catalyst and base could introduce a phosphine group at either the 2- or 6-position. organic-chemistry.orgbeilstein-journals.orguni-regensburg.denih.gov The presence of the ester group could also allow for the creation of bidentate or pincer-type ligands, where the ester (or its derivative) acts as another coordinating arm.
Table 2: Potential Ligand Synthesis Pathways from this compound
| Ligand Type | Synthetic Strategy | Key Reaction | Potential Ligand Feature |
|---|---|---|---|
| NHC | Sequential substitution with N-heterocycles | Buchwald-Hartwig amination | Bulky and electronically tunable NHC |
| Monodentate Phosphine | Selective phosphination | Palladium-catalyzed C-P coupling | Electron-rich or -poor phosphine depending on other substituents |
The ability to selectively introduce different phosphine groups at the two halogenated positions could also lead to the synthesis of unsymmetrical diphosphine ligands, which are of great interest in asymmetric catalysis.
Advanced Analytical Methodologies
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is a fundamental analytical tool for separating and quantifying the components of a mixture. For Methyl 2-chloro-6-iodobenzoate, both gas and liquid chromatography are employed to ensure high purity, a critical requirement for its use in further chemical synthesis.
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It is primarily used to determine the purity of a sample by separating it from any starting materials, by-products, or residual solvents. In a typical GC analysis, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (the mobile phase) carries the sample through the column, which contains a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases.
For halogenated aromatic esters, a non-polar or medium-polarity capillary column is often used. A flame ionization detector (FID) is commonly employed for quantification due to its high sensitivity to organic compounds. For unequivocal identification of impurities, GC is often coupled with Mass Spectrometry (GC-MS), which provides structural information based on the mass-to-charge ratio of fragmented ions. researchgate.netjournalijar.com The analysis of benzoic acid derivatives by GC-MS is a well-established method. nih.gov
Table 1: Illustrative Gas Chromatography (GC) Parameters for this compound Analysis
| Parameter | Value/Description |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5 or equivalent) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Oven Program | Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C (FID) |
| Injection Volume | 1 µL (split or splitless) |
High-Performance Liquid Chromatography (HPLC) is another indispensable technique for the purity assessment of this compound. njlabs.com It is particularly useful for compounds that may not be sufficiently volatile or thermally stable for GC analysis. Reversed-phase HPLC is the most common mode used for this type of analysis. ekb.eg
In this method, the compound is dissolved in a suitable solvent and injected into a column packed with a non-polar stationary phase (e.g., C18). njlabs.com A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is pumped through the column. carlroth.com Separation occurs based on the hydrophobic interactions between the analyte and the stationary phase. Due to the presence of the aromatic ring, this compound can be readily detected using an ultraviolet (UV) detector. njlabs.comsci-hub.se The method is highly precise and sensitive, allowing for the detection and quantification of even trace levels of impurities. njlabs.com
Table 2: Typical High-Performance Liquid Chromatography (HPLC) Conditions for Purity Analysis
| Parameter | Value/Description |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C - 40 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | ~230 nm |
| Injection Volume | 10 µL |
Thermal Analysis Techniques
Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. slideshare.net For this compound, these methods provide critical information about its melting point, purity, and thermal stability.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org DSC is widely used to determine the melting point and enthalpy of fusion of crystalline solids like this compound. nih.gov
A sharp melting endotherm on a DSC thermogram is indicative of a pure compound. The presence of impurities typically causes a broadening of the melting peak and a depression of the melting point. This allows DSC to be used as a sensitive method for purity determination. nih.gov The analysis involves heating a small, weighed amount of the sample in a sealed pan at a constant rate and recording the heat flow. wikipedia.org
Table 3: Hypothetical DSC Data for High-Purity this compound
| Parameter | Illustrative Value |
|---|---|
| Onset of Melting | 58.5 °C |
| Peak Melting Temperature (T_m) | 60.0 °C |
| Enthalpy of Fusion (ΔH_f) | 25.0 kJ/mol |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to evaluate the thermal stability and decomposition profile of a compound. For this compound, TGA can determine the temperature at which the compound begins to decompose and identify the number of decomposition steps.
When subjected to increasing temperature, the compound will eventually decompose. The TGA curve would show a significant mass loss corresponding to the volatilization or breakdown of the molecule. The analysis of related compounds, such as zinc(II) 2-chlorobenzoate (B514982) complexes, shows decomposition often begins with the loss of organic components followed by the breakdown of the benzoate (B1203000) structure. researchgate.net Given the relative bond strengths (C-I < C-Cl), initial decomposition might involve the cleavage of the carbon-iodine bond. The resulting TGA data is crucial for understanding the thermal limits of the compound.
Table 4: Predicted Thermogravimetric Analysis (TGA) Profile for this compound
| Temperature Range (°C) | Mass Loss (%) | Associated Event |
|---|---|---|
| 25 - 200 | < 1% | Negligible mass loss, indicating thermal stability |
| 200 - 350 | > 95% | Major decomposition and volatilization of the molecule |
Electrochemistry
Electrochemical methods, particularly reductive techniques, can provide valuable insights into the reactivity of the carbon-halogen bonds in this compound. As an aryl halide, the compound can undergo electrochemical reduction where an electron is transferred to the molecule, leading to the cleavage of a carbon-halogen bond. chinesechemsoc.orgproquest.com This process typically generates an aryl radical intermediate. researchgate.netnih.gov
Techniques such as cyclic voltammetry can be used to determine the reduction potentials associated with the C-I and C-Cl bonds. Due to the lower bond dissociation energy, the carbon-iodine bond is expected to be reduced at a less negative potential than the carbon-chlorine bond. This selective cleavage is a common feature in the electrochemistry of polyhalogenated aromatic compounds. acs.org Studying these electrochemical properties can help in designing synthetic transformations that target specific halogen sites on the molecule. chinesechemsoc.orgnih.gov
Cyclic Voltammetry for Redox Behavior
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the reduction and oxidation processes of chemical compounds. In the context of this compound, CV can elucidate the mechanisms of electron transfer, particularly the reductive cleavage of its carbon-halogen bonds. While direct experimental data for this compound is not extensively available in published literature, a detailed understanding of its redox behavior can be extrapolated from the well-established electrochemical properties of related aryl halides and substituted benzoates.
The electrochemical reduction of aryl halides is a topic of significant interest, and the ease of reduction is known to follow the trend I > Br > Cl > F for the carbon-halogen bond cleavage. researchgate.net This indicates that the carbon-iodine bond is more readily reduced (i.e., at a less negative potential) than the carbon-chlorine bond.
Expected Redox Behavior of this compound
Based on the general principles of electrochemistry of aryl halides, the cyclic voltammogram of this compound is expected to exhibit at least two distinct irreversible reduction peaks corresponding to the sequential cleavage of the C-I and C-Cl bonds.
First Reduction Step (Cleavage of C-I Bond): The initial reduction event will be the cleavage of the carbon-iodine bond. This is because the C-I bond is weaker and iodine is a better leaving group compared to chlorine. This process is anticipated to be an irreversible two-electron transfer, leading to the formation of a methyl 2-chlorobenzoate radical, which is then further reduced and protonated to yield methyl 2-chlorobenzoate.
Second Reduction Step (Cleavage of C-Cl Bond): At a more negative potential, the second reduction peak would correspond to the cleavage of the carbon-chlorine bond of the methyl 2-chlorobenzoate intermediate. The reduction of chlorobenzene (B131634) and its derivatives typically occurs at significantly more negative potentials. For instance, the reduction peak for chlorobenzene has been observed at approximately -2.30 V (vs. a reference electrode) on a glassy carbon electrode, and the first reduction of 1,4-dichlorobenzene (B42874) occurs at -2.04 V. mdpi.com
Reduction of the Ester Group: The methyl benzoate moiety itself is electrochemically active and can be reduced to form a stable radical anion. nih.gov However, the reduction of the ester group generally occurs at potentials that are often in the range of, or more negative than, the C-Cl bond cleavage, depending on the solvent and electrode material. Therefore, it is plausible that the reduction of the ester group could occur after the deiodination and possibly concurrently with or after the dechlorination.
Hypothetical Cyclic Voltammetry Data
The following table presents hypothetical, yet scientifically plausible, data for the cyclic voltammetry of this compound, based on the expected redox behavior and data from related compounds. The potentials are illustrative and would vary with experimental conditions such as solvent, supporting electrolyte, and scan rate.
| Reduction Peak | Proposed Process | Hypothetical Peak Potential (V vs. Ag/AgCl) | Characteristics |
|---|---|---|---|
| Peak 1 | Reductive cleavage of the C-I bond | -1.5 to -1.8 | Irreversible, diffusion-controlled |
| Peak 2 | Reductive cleavage of the C-Cl bond | -2.1 to -2.4 | Irreversible, diffusion-controlled |
| Peak 3 | Reduction of the methyl benzoate group | -2.3 to -2.6 | Quasi-reversible or irreversible, depending on conditions |
Detailed Research Findings from Analogous Compounds
Research on the electroreduction of dihalogenated benzenes supports the proposed sequential reduction. For example, in the case of dichlorobenzenes, two distinct reduction peaks are observed, corresponding to the stepwise removal of the chlorine atoms. mdpi.com The first reduction of 1,4-dichlorobenzene occurs at a less negative potential than the reduction of chlorobenzene itself, which aligns with the expected behavior for the second reduction step of this compound (reduction of a chlorobenzene derivative). mdpi.com
Furthermore, studies on various aryl halides have consistently shown that the reduction potentials become more negative as the halogen becomes more electronegative and the C-X bond strength increases. rsc.org This provides a strong basis for the prediction that the C-I bond in this compound will be cleaved at a significantly less negative potential than the C-Cl bond.
Environmental and Green Chemistry Considerations
Sustainable Synthesis Approaches
The pursuit of sustainable synthetic routes for Methyl 2-chloro-6-iodobenzoate involves a multi-faceted approach, focusing on the reduction of hazardous substances, maximizing the efficiency of atom utilization, and minimizing energy consumption.
Traditional synthetic routes to halogenated aromatic compounds often involve hazardous reagents and solvents. For instance, the Sandmeyer reaction, a common method for introducing chloro and iodo groups onto an aromatic ring, typically uses copper salts and generates nitrogen gas. wikipedia.orgbyjus.comlscollege.ac.in While effective, efforts in green chemistry focus on developing catalytic versions of such reactions to reduce the amount of copper waste. nih.gov The choice of solvents is also critical, with a preference for greener alternatives like water or super-critical fluids over traditional volatile organic compounds. mit.edu
In the context of preparing the precursor, 2-chloro-6-iodobenzoic acid, synthetic methods may involve strong acids and oxidizing agents. chemicalbook.com Sustainable approaches would explore the use of solid acid catalysts, which are more easily separated and recycled, reducing corrosive waste streams. acs.orgmdpi.com For the final esterification step to produce this compound, the use of toxic halogenating agents like thionyl chloride to activate the carboxylic acid can be replaced by direct esterification methods using greener catalysts. nih.gov
Table 1: Comparison of Reagents and Solvents in Traditional vs. Greener Synthesis
| Synthetic Step | Traditional Approach | Greener Alternative | Rationale for Greener Approach |
| Halogenation | Stoichiometric copper salts (Sandmeyer reaction) | Catalytic copper systems, metal-free diazotization-iodination | Reduces heavy metal waste. researchgate.netorganic-chemistry.org |
| Solvents | Volatile organic compounds (e.g., dichloromethane) | Water, ionic liquids, supercritical fluids | Reduces air and water pollution, lowers toxicity. mit.edu |
| Esterification | Use of thionyl chloride or other hazardous activating agents | Direct esterification with solid acid or enzyme catalysts | Avoids toxic reagents and corrosive byproducts. nih.govmdpi.com |
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy are preferred as they generate less waste. Addition and cycloaddition reactions are inherently more atom-economical than substitution and elimination reactions.
The synthesis of this compound likely involves several steps, each with its own atom economy. For example, a Sandmeyer reaction to introduce the halogen atoms involves the loss of nitrogen gas, which lowers the atom economy. wikipedia.org The final esterification of 2-chloro-6-iodobenzoic acid with methanol (B129727) produces water as a byproduct. masterorganicchemistry.com
Energy consumption is a significant factor in the environmental impact of chemical manufacturing. researchgate.net Traditional methods often require high temperatures and prolonged reaction times. mdpi.com Modern techniques such as microwave-assisted synthesis can significantly reduce reaction times and energy input. chemicalbook.com Microwave heating directly and efficiently heats the reaction mixture, often leading to faster reactions and higher yields. chemicalbook.com
For the esterification step, in particular, microwave-assisted methods have been shown to be more energy-efficient than conventional heating. chemicalbook.com Furthermore, the use of highly active catalysts can lower the activation energy of the reaction, allowing it to proceed at lower temperatures and thus reducing energy consumption. researchgate.net
Waste Management and Byproduct Reduction
Effective waste management and the reduction of byproducts are crucial for the sustainable production of this compound. This involves not only the development of cleaner reactions but also the implementation of strategies for recycling and reusing materials.
In many synthetic transformations, particularly cross-coupling and esterification reactions, catalysts play a vital role. The use of expensive and often toxic metal catalysts necessitates their recovery and reuse. Heterogeneous catalysts, which are in a different phase from the reaction mixture (typically solid catalysts in a liquid reaction), are advantageous as they can be easily separated by filtration and reused. mdpi.com The development of robust heterogeneous catalysts for the synthesis of halogenated benzoates is an active area of research. For instance, solid acid catalysts like ion exchange resins (e.g., Amberlyst-15) can be used for esterification and are readily recyclable. mdpi.commdpi.com
The development of cleaner reaction conditions focuses on minimizing the formation of byproducts and simplifying purification processes. For the iodination step, methods that avoid harsh oxidants and offer high regioselectivity are preferred. Catalytic systems using molecular iodine in the presence of a co-catalyst can offer a milder and more selective alternative to traditional iodinating agents. uni-giessen.desci-hub.se
In the Sandmeyer reaction, careful control of reaction conditions is necessary to suppress the formation of side products. lscollege.ac.in Research into alternative diazotization methods that are more efficient and generate less waste is ongoing. researchgate.net The use of aqueous reaction media, where possible, can also contribute to cleaner processes by reducing the reliance on organic solvents. organic-chemistry.org
Table 2: Strategies for Waste Management and Byproduct Reduction
| Strategy | Application in Synthesis of this compound | Potential Benefits |
| Catalyst Recycling | Use of heterogeneous solid acid catalysts for esterification. | Reduced catalyst waste, lower cost, simplified purification. mdpi.com |
| Cleaner Iodination | Employing catalytic systems with molecular iodine. | Higher selectivity, milder reaction conditions, reduced use of harsh oxidants. uni-giessen.desci-hub.se |
| Improved Diazotization | Development of more efficient and cleaner Sandmeyer reaction protocols. | Reduced byproduct formation, improved safety. researchgate.net |
| Aqueous Media | Conducting reactions in water where feasible. | Elimination of volatile organic solvents, reduced environmental impact. organic-chemistry.org |
Future Research Directions and Perspectives
Development of Novel Synthetic Pathways
Future research could focus on:
Late-Stage Functionalization: Developing methods for the direct and selective introduction of the chloro and iodo groups onto a pre-existing methyl benzoate (B1203000) scaffold would be a significant advance. This could involve the exploration of novel directing groups or catalyst systems that can overcome the steric hindrance and control the regioselectivity of halogenation.
Orthogonal Halogenation Strategies: Investigating one-pot or sequential halogenation reactions where the introduction of one halogen atom facilitates the controlled placement of the second is a promising avenue. This would require a deep understanding of the electronic and steric effects at play during the halogenation of substituted benzoates.
Flow Chemistry Approaches: The use of continuous flow reactors could offer improved control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purity. Flow chemistry can also enhance the safety of handling reactive halogenating agents.
Biocatalytic Methods: Exploring the use of halogenase enzymes for the regioselective halogenation of benzoate precursors could provide a more environmentally benign synthetic route. While challenging, the development of engineered enzymes for specific polysubstituted aromatics is a growing field of interest.
A summary of potential novel synthetic approaches is presented in the table below.
| Synthetic Approach | Potential Advantages | Research Focus |
| Late-Stage Functionalization | Increased synthetic efficiency, access to diverse analogues. | Development of novel catalysts and directing groups. |
| Orthogonal Halogenation | Improved regioselectivity, potential for one-pot synthesis. | Mechanistic studies of halogenation reactions. |
| Flow Chemistry | Enhanced reaction control, improved safety and scalability. | Optimization of reactor design and reaction conditions. |
| Biocatalysis | Environmentally friendly, high regioselectivity. | Enzyme discovery and protein engineering. |
Exploration of New Reactivity Modes
The distinct electronic environments and steric dispositions of the chloro and iodo substituents in "Methyl 2-chloro-6-iodobenzoate" suggest a rich and underexplored reactive landscape. Future research should aim to exploit the differential reactivity of the C-I and C-Cl bonds.
Key areas for exploration include:
Selective Cross-Coupling Reactions: The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) is well-established. Future work should focus on optimizing conditions for the selective functionalization at the C-2 position, leaving the C-6 chloro substituent intact for subsequent transformations. This would open up pathways to complex, non-symmetrical biaryls and other advanced architectures.
Metal-Halogen Exchange Reactions: Investigating the selective metal-halogen exchange at the more labile C-I bond using organolithium or Grignard reagents could provide access to novel organometallic intermediates. These intermediates could then be trapped with various electrophiles to introduce a wide range of functional groups.
Photocatalysis and Radical Chemistry: The application of visible-light photocatalysis to activate the C-I or C-Cl bonds could unlock novel reactivity patterns, such as radical-based coupling or functionalization reactions, that are not accessible through traditional thermal methods.
Directed Ortho-Metalation: While the positions ortho to the ester are blocked, the potential for remote metalation directed by the ester or halogen substituents could be explored as a means to introduce additional functionality onto the aromatic ring.
Application in Emerging Fields (e.g., Medicinal Chemistry, Advanced Materials)
The structural motifs accessible from "this compound" make it an attractive building block for applications in medicinal chemistry and the development of advanced materials.
Medicinal Chemistry: Polysubstituted aromatic scaffolds are common in pharmacologically active compounds. The ability to selectively functionalize the chloro and iodo positions allows for the creation of diverse molecular libraries for drug discovery programs. The steric hindrance around the ester group could also be exploited to design conformationally constrained molecules, which can lead to improved binding affinity and selectivity for biological targets. Benzothiazole derivatives, which can be synthesized from related starting materials, have shown a wide range of biomedical activities. mdpi.commdpi.com
Advanced Materials: The introduction of "this compound" into polymeric structures or as a component of organic electronic materials could lead to novel properties. The presence of heavy atoms like iodine can influence photophysical properties, such as promoting intersystem crossing, which is relevant for applications in organic light-emitting diodes (OLEDs) and photodynamic therapy. The rigid, substituted aromatic core could also be used to construct porous organic frameworks (POFs) or covalent organic frameworks (COFs) with potential applications in gas storage and separation.
Further Computational and Theoretical Investigations
Computational chemistry offers powerful tools to predict and understand the behavior of molecules like "this compound." Future theoretical studies can provide valuable insights that guide experimental work.
Areas for computational investigation include:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model the transition states and reaction pathways for various transformations, such as selective cross-coupling reactions. This can help in understanding the factors that govern selectivity and in designing more efficient catalyst systems.
Prediction of Electronic and Spectroscopic Properties: Computational methods can predict properties such as HOMO-LUMO energy gaps, dipole moments, and NMR spectra. sciencepublishinggroup.comsmf.mx These predictions can aid in the characterization of new derivatives and in understanding their potential for applications in materials science.
Intermolecular Interaction Studies: The presence of two different halogen atoms allows for the exploration of halogen bonding and other non-covalent interactions. Computational studies can model how molecules of "this compound" interact with themselves and with other molecules, which is crucial for understanding crystal packing and for the design of supramolecular assemblies. researchgate.net
High-Throughput Experimentation and Automation
The exploration of the vast chemical space accessible from "this compound" can be significantly accelerated through the use of high-throughput experimentation (HTE) and automation. drugtargetreview.comchemrxiv.org
Future directions in this area include:
Reaction Condition Optimization: HTE platforms can be used to rapidly screen a wide range of catalysts, ligands, bases, and solvents to identify the optimal conditions for selective reactions at either the chloro or iodo position. researchgate.netresearchgate.net This can dramatically reduce the time and resources required for methods development.
Library Synthesis: Automated synthesis platforms can be employed to generate large libraries of derivatives from "this compound" for screening in drug discovery or materials science applications. trajanscimed.com This allows for a more systematic exploration of structure-activity or structure-property relationships.
Integration with Machine Learning: The large datasets generated from HTE can be used to train machine learning algorithms. chemrxiv.org These models could then be used to predict the outcomes of new reactions or to suggest promising new molecular structures with desired properties, creating a closed loop of design, synthesis, and testing.
Q & A
Q. What are the optimal synthetic routes for Methyl 2-chloro-6-iodobenzoate, and how do reaction conditions influence yield?
this compound is typically synthesized via esterification of 2-chloro-6-iodobenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄). Key considerations include:
- Temperature control : Excess heat may lead to dehalogenation or ester hydrolysis.
- Reagent stoichiometry : A 1.2:1 molar ratio of methanol to acid ensures complete esterification.
- Purification : Recrystallization using ethanol or diethyl ether (solubility: 1.55 g/100 mL in ethanol at 25°C) yields high-purity crystals (melting point: 38.3°C) .
- Yield optimization (>85%) requires inert atmospheres to prevent iodine loss .
Q. How can HPLC methods be optimized to assess the purity of this compound?
Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is recommended. Key parameters:
- Mobile phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid improves peak resolution.
- Flow rate : 1.0 mL/min balances analysis time and sensitivity.
- Validation : Compare retention times and spiking experiments against certified reference standards .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirm ester group presence (δ ~3.9 ppm for methyl protons; δ ~165 ppm for carbonyl carbon).
- Mass spectrometry (EI-MS) : Molecular ion peak at m/z 266.46 (C₇H₄ClIO₂) and fragment peaks for Cl/I loss validate structure.
- FT-IR : Ester C=O stretch at ~1720 cm⁻¹ and C-I stretch at ~500 cm⁻¹ .
Advanced Research Questions
Q. How does steric hindrance from the chloro and iodo substituents influence reactivity in cross-coupling reactions?
The ortho-chloro and para-iodo groups create steric and electronic effects that slow Suzuki-Miyaura couplings. Strategies to mitigate this:
- Catalyst selection : Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) enhances transmetallation.
- Solvent effects : Use DMF at 80°C to improve solubility and reduce aggregation.
- Kinetic studies : Monitor reaction progress via GC-MS to identify intermediates and optimize conditions .
Q. What are the degradation pathways of this compound under thermal stress?
Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C. Key pathways:
- Ester cleavage : Releases methanol and 2-chloro-6-iodobenzoic acid.
- Dehalogenation : Iodine loss occurs above 200°C, forming chlorobenzoate derivatives.
- Stability protocols : Store at 4°C in amber vials under argon to minimize photolytic/thermal degradation .
Q. How can computational modeling predict the compound’s behavior in catalytic systems?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model:
- Electrostatic potential surfaces : Identify nucleophilic/electrophilic sites for reactivity predictions.
- Transition-state analysis : Calculate activation energies for iodobenzene bond cleavage.
- Validate models against experimental kinetic data (e.g., Arrhenius plots) .
Methodological Considerations
Q. How to resolve contradictions in reported solubility data for this compound?
Discrepancies arise from solvent polarity and temperature variations. Standardize measurements by:
- Gravimetric analysis : Saturate solvent at 25°C, filter, and evaporate to determine dissolved mass.
- Cross-reference : Compare results with CRC Handbook solubility tables (e.g., 1.55 g/100 mL in ethanol) .
Q. What strategies improve reproducibility in multi-step syntheses involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
